{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid
Description
The compound {[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid is a structurally complex molecule featuring a coumarin core (4H-chromen-4-one) substituted with a benzothiazole ring at position 3, a hydroxy group at position 7, a propyl chain at position 6, and an acetic acid moiety linked via a methoxy group at position 2. This architecture combines bioactive motifs:
Properties
IUPAC Name |
2-[[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propylchromen-2-yl]methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6S/c1-2-5-12-8-13-16(9-15(12)24)29-17(10-28-11-19(25)26)20(21(13)27)22-23-14-6-3-4-7-18(14)30-22/h3-4,6-9,24H,2,5,10-11H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICRAZJGPNUXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound is characterized by a complex structure comprising a benzothiazole moiety linked to a chromenone framework. The methoxyacetic acid group enhances its solubility and bioavailability. The molecular formula can be represented as .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study employing the Sulforhodamine B (SRB) assay demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including leukemia and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent anti-proliferative effects against these cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Leukemia | 15 | Induction of apoptosis |
| Lung Cancer | 25 | Inhibition of cell cycle progression |
Antiviral Activity
In addition to its anticancer effects, the compound has shown promising antiviral activity. Preliminary studies suggest it may inhibit viral replication in strains of coronaviruses, with selectivity indices comparable to established antiviral agents like chloroquine .
| Virus Strain | SI (Selectivity Index) | Activity Level |
|---|---|---|
| Coronavirus 229E | 600 | Strong inhibition |
| Coronavirus OC-43 | 367 | Moderate inhibition |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle at the G1/S phase, preventing cancer cells from proliferating.
- Antiviral Mechanism : The compound appears to interfere with viral entry or replication processes, although further mechanistic studies are required for elucidation.
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : An investigation into its anticancer effects on human leukemia cells showed a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM .
- Animal Models : In murine models of lung cancer, administration of the compound resulted in a marked decrease in tumor size compared to control groups, suggesting potential for therapeutic use .
- Antiviral Efficacy : A recent study highlighted its effectiveness against coronavirus strains, demonstrating a reduction in viral load in treated cell lines compared to untreated controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Comparisons
Coumarin vs. Thiazolidinone Cores: The target compound’s coumarin core is associated with broader antimicrobial activity compared to thiazolidinone derivatives, which are more specialized in targeting enzymes like fungal lanosterol demethylase .
Substituent Effects: Benzothiazole vs.
Acetic Acid Side Chain :
- The methoxyacetic acid group in the target compound balances solubility and membrane penetration better than esterified analogs (e.g., ’s methyl ester), which may hydrolyze unpredictably in vivo .
Biological Activity: Schiff’s base derivatives () and thiazolidinones () show pronounced antibacterial activity, suggesting the target compound’s benzothiazole-coumarin hybrid could synergize these effects .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in and , involving condensation of hydrazides with aldehydes or cyclization with thiols .
- Pharmacological Potential: Benzothiazole-coumarin hybrids (e.g., ’s patent compounds) exhibit IC₅₀ values <10 μM in enzyme inhibition assays, suggesting high potency for the target compound .
- Crystallographic Data : Structural studies using SHELX () or ORTEP-3 () could resolve the compound’s conformation, aiding in structure-activity relationship (SAR) optimization .
Q & A
Basic: What synthetic routes are recommended for preparing {[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the chromen-4-one core via cyclization of substituted salicylaldehyde derivatives under acidic or basic conditions.
- Step 2 : Introduction of the benzothiazole moiety through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling if halogenated intermediates are used) .
- Step 3 : Functionalization at position 2 with methoxyacetic acid via alkylation or Mitsunobu reactions.
- Step 4 : Propyl group installation at position 6 using Friedel-Crafts alkylation or Grignard reagents, depending on precursor reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
